

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-fluoro-5-(hydroxymethyl)benzoic Acid

Cat. No.: B1304772

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CAS Number: 481075-38-1

This technical guide provides a comprehensive overview of **2-fluoro-5-(hydroxymethyl)benzoic acid**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its properties, a proposed synthesis protocol, and its application in the synthesis of targeted cancer therapies.

Chemical and Physical Properties

2-Fluoro-5-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound, valued in medicinal chemistry for its specific arrangement of a carboxylic acid, a hydroxymethyl group, and a fluorine atom. The presence of fluorine can enhance metabolic stability and binding affinity in derivative drug molecules.^[1]

Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that some physical properties, such as boiling point and density, are predicted values as experimental data is not widely available.^[2]

Identifier	Value	Source
CAS Number	481075-38-1	Multiple Sources
Molecular Formula	C8H7FO3	[3][4]
Molecular Weight	170.14 g/mol	[4]
IUPAC Name	2-fluoro-5-(hydroxymethyl)benzoic acid	[5][6]
InChI Key	IYKWCHKBOKMSGF-UHFFFAOYSA-N	[4][5]
SMILES	<chem>C1=CC(=C(C=C1CO)C(=O)O)F</chem>	[4]

Physical Property	Value	Notes
Boiling Point	353.1±32.0 °C	Predicted
Density	1.417±0.06 g/cm3	Predicted
Physical Form	Solid	[5]
Storage Temperature	2-8°C (Refrigerator)	[2][5]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2-fluoro-5-(hydroxymethyl)benzoic acid** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for structurally analogous compounds, such as the reduction of the corresponding aldehyde, 2-fluoro-5-formylbenzoic acid.

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-formylbenzoic Acid

This protocol is a hypothetical procedure based on standard chemical reductions of an aldehyde to an alcohol.

Materials:

- 2-fluoro-5-formylbenzoic acid
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (1M HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2-fluoro-5-formylbenzoic acid in methanol.
- Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions with continuous stirring.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Acidification: Acidify the mixture to a pH of approximately 3-4 with 1M HCl .

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2-fluoro-5-(hydroxymethyl)benzoic acid** can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While specific spectra for **2-fluoro-5-(hydroxymethyl)benzoic acid** are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

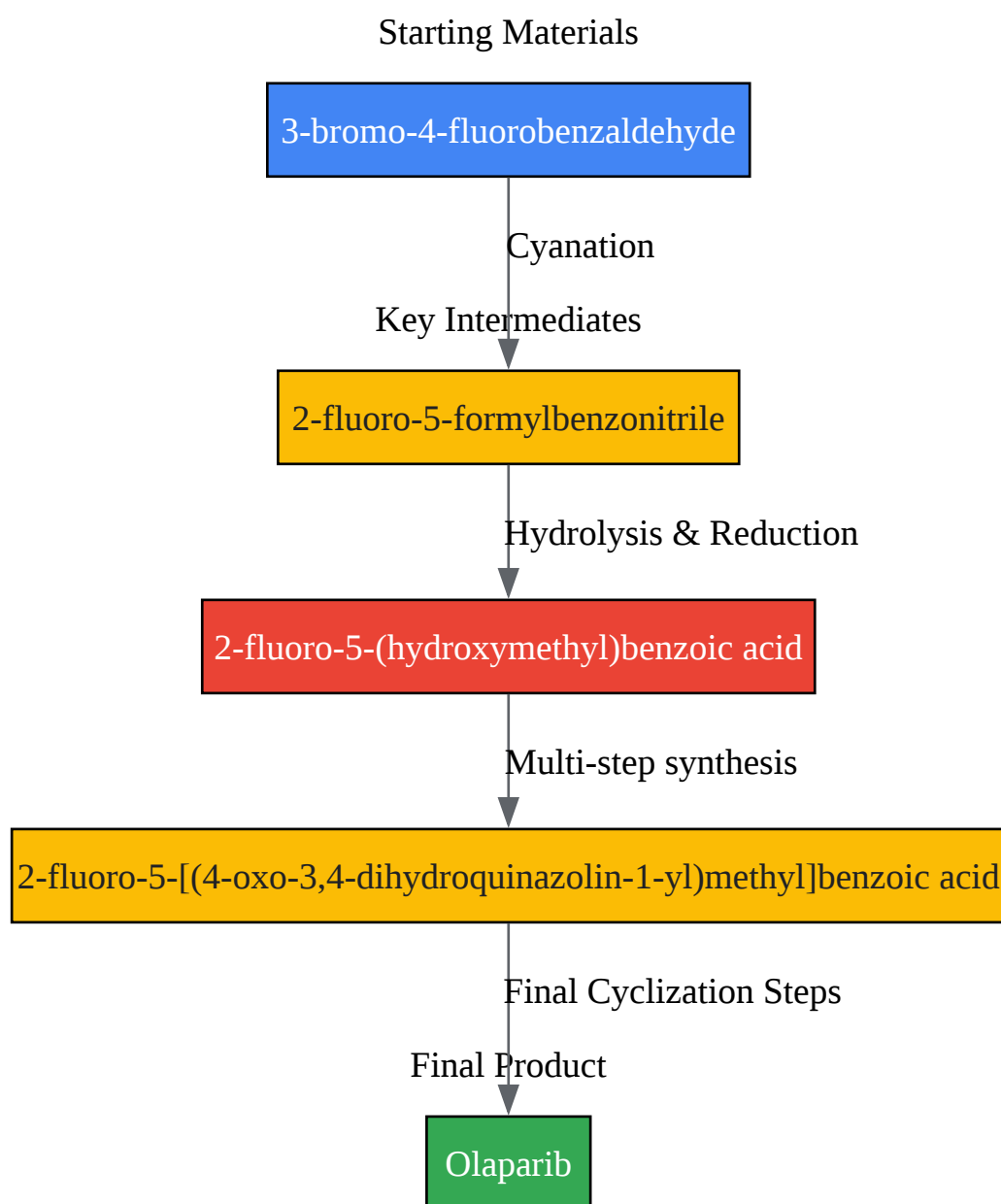
- **^1H NMR:** The spectrum would be expected to show distinct signals for the three aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
- **^{13}C NMR:** The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** Key characteristic absorption bands would include a broad O-H stretching vibration for the carboxylic acid group ($\sim 3300\text{-}2500\text{ cm}^{-1}$), another O-H stretch for the alcohol, and a strong C=O stretching vibration for the carbonyl group of the carboxylic acid ($\sim 1700\text{-}1680\text{ cm}^{-1}$).^[7]

Applications in Drug Development

2-Fluoro-5-(hydroxymethyl)benzoic acid is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the synthesis of Olaparib.

Role in Olaparib Synthesis

Olaparib is a PARP (poly ADP-ribose polymerase) inhibitor used in the treatment of certain types of cancer. The synthesis of an Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid, utilizes 2-fluoro-5-formylbenzonitrile, which is a direct precursor to **2-fluoro-5-(hydroxymethyl)benzoic acid** (via reduction of the formyl group) or can be synthesized from it.^[8] The workflow below illustrates the pivotal position of this benzoic acid derivative in the broader synthetic pathway of Olaparib.



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Caption: Synthetic pathway to Olaparib highlighting the role of key intermediates.

Safety and Handling

2-Fluoro-5-(hydroxymethyl)benzoic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[9]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304772#2-fluoro-5-hydroxymethyl-benzoic-acid-cas-number]

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